4-{[(2-chlorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2-chlorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a heterocyclic compound that features a unique combination of a pyrimidine ring fused with a cyclopentane ring, and functional groups including a furan ring and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that similar compounds have been designed and screened against mycobacteria as a part of a program to develop new antitubercular agents .
Mode of Action
It is known that similar compounds have shown significant antimycobacterial activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
It is known that similar compounds have shown significant antimycobacterial activity, suggesting they may affect pathways related to the survival and replication of mycobacterium tuberculosis .
Pharmacokinetics
It is known that similar compounds have shown significant antimycobacterial activity, suggesting they may have favorable pharmacokinetic properties for this application .
Result of Action
It is known that similar compounds have shown significant antimycobacterial activity, suggesting they may inhibit the growth or survival of mycobacterium tuberculosis .
Action Environment
It is known that similar compounds have shown significant antimycobacterial activity, suggesting they may be stable and effective in the environment within the host organism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-chlorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes or domino reactions . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-chlorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{[(2-chlorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with exocyclic sulfur atoms, such as thioxopyrimidines and their condensed analogs . These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
What sets 4-{[(2-chlorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one apart is its unique combination of functional groups and ring systems, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c20-16-8-2-1-5-13(16)12-25-18-15-7-3-9-17(15)22(19(23)21-18)11-14-6-4-10-24-14/h1-2,4-6,8,10H,3,7,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIAZXAEPBXBLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC=C3Cl)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.